molecular formula C10H8BrClO2 B8624645 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one

7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one

Cat. No.: B8624645
M. Wt: 275.52 g/mol
InChI Key: SKTYBCKLHZWCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one is an organic compound with the molecular formula C10H8BrClO2 and a molecular weight of 275.53 g/mol . This compound belongs to the class of chromanones, which are oxygen-containing heterocycles. It is characterized by the presence of bromomethyl and chlorochromanone functional groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one typically involves the bromination of 6-chlorochroman-4-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorochroman-4-one: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    7-Methyl-6-chlorochroman-4-one: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.

    7-Bromomethyl-6-methylchroman-4-one: Similar structure but with a methyl group at the 6-position, affecting its chemical properties.

Uniqueness

7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one is unique due to the presence of both bromomethyl and chlorochromanone groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8BrClO2/c11-5-6-3-10-7(4-8(6)12)9(13)1-2-14-10/h3-4H,1-2,5H2

InChI Key

SKTYBCKLHZWCHM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C(=C2)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-7-methyl-chroman-4-one (20 g, 101.71 mmol), NBS (19.9 g, 111.88 mmol), and AIBN (4.17 g, 25.43 mmol) in anhydrous CCl4 (300 mL) was heated at reflux in 24 h. The mixture was cooled, filtered the solid. The filtrate was concentrated and used in the next step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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